molecular formula C9H11F3N2O2 B1348584 ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate CAS No. 299405-24-6

ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B1348584
CAS No.: 299405-24-6
M. Wt: 236.19 g/mol
InChI Key: OYQJSLHHRPECLL-UHFFFAOYSA-N
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Description

Ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate is an organic compound that features a pyrazole ring substituted with a trifluoromethyl group and an ethyl ester group

Chemical Reactions Analysis

Types of Reactions

Ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets . The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl trifluoroacetate
  • Trifluoromethyl pyrazole derivatives
  • Trifluoromethyl ketones

Uniqueness

Ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyrazole ring contributes to its reactivity and potential biological activities .

Biological Activity

Ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (CAS No. 299405-24-6) is a compound that has garnered attention in recent years for its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological effects.

  • Molecular Formula : C₉H₁₁F₃N₂O₂
  • Molecular Weight : 236.19 g/mol
  • CAS Number : 299405-24-6
  • Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

Synthesis Methods

The synthesis of this compound involves several steps, starting from 3-methyl-5-trifluoromethylpyrazole and ethyl bromoacetate, followed by treatment with potassium carbonate in dimethylformamide (DMF) and subsequent purification steps. The synthesis process can be summarized as follows:

  • Reagents :
    • 3-Methyl-5-trifluoromethylpyrazole
    • Ethyl bromoacetate
    • Potassium carbonate
    • DMF
  • Procedure :
    • Combine the reagents and stir at ambient temperature.
    • Filter and wash the mixture to obtain the desired ester product.

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. This compound has been studied for its effects on various cancer cell lines, particularly breast cancer cells (MDA-MB-231).

In a study assessing the apoptosis-inducing capabilities of pyrazole derivatives, it was found that certain analogs could enhance caspase-3 activity significantly, indicating their potential as anticancer agents . The following table summarizes the effects of similar pyrazole compounds:

CompoundCell LineIC50 (μM)Effect
7dMDA-MB-2311.0Induces apoptosis
7hMDA-MB-2312.5Induces apoptosis
10cMDA-MB-23110.0Enhances caspase activity

Other Biological Activities

Pyrazole derivatives have also been reported to possess antibacterial, anti-inflammatory, and antiviral properties. This compound's trifluoromethyl group enhances its biological activity by improving lipophilicity and binding affinity to biological targets .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group in pyrazole derivatives is crucial for enhancing biological activity. Studies have shown that modifications at specific positions on the pyrazole ring can lead to variations in potency and selectivity against different biological targets .

Key Findings from SAR Studies

  • Trifluoromethyl Group : Increases potency against various enzymes and receptors.
  • Position Modifications : Altering substituents at positions 3 and 5 can modulate inhibitory activity against specific targets like meprin enzymes .
  • Bioactivity Spectrum : Compounds with this scaffold have been linked to anticancer, antibacterial, and anti-inflammatory activities .

Study on Anticancer Activity

In a recent study focusing on the anticancer potential of pyrazole derivatives, this compound was evaluated alongside other analogs. The results indicated that this compound exhibited significant growth inhibition in breast cancer cells at micromolar concentrations, demonstrating its potential as a therapeutic agent .

Antibacterial Properties

Another study highlighted the antibacterial effects of similar pyrazole compounds against various bacterial strains, suggesting that this compound could also serve as a candidate for developing new antibacterial agents .

Properties

IUPAC Name

ethyl 2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-3-16-8(15)5-14-6(2)4-7(13-14)9(10,11)12/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQJSLHHRPECLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349893
Record name Ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299405-24-6
Record name Ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-1-acetic acid, 5-methyl-3-(trifluoromethyl)-, ethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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